molecular formula C14H23NO2 B4911341 2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol

2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol

Cat. No.: B4911341
M. Wt: 237.34 g/mol
InChI Key: QCHWCVHMSWRFSH-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol is an organic compound that features a phenoxy group substituted with dimethyl groups, a butylamino chain, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol typically involves the reaction of 3,4-dimethylphenol with 1-bromo-4-chlorobutane to form 4-(3,4-dimethylphenoxy)butane. This intermediate is then reacted with ethanolamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenoxy group can be reduced under specific conditions to yield the corresponding phenol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets. The ethanol moiety can form hydrogen bonds with biological molecules, while the phenoxy and butylamino groups can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)ethanol
  • 2-(Ethylamino)ethanol
  • 2-(Methylamino)ethanol
  • 2-Dimethylaminoethanol
  • N-Methyldiethanolamine

Uniqueness

2-[4-(3,4-Dimethylphenoxy)butylamino]ethanol is unique due to the presence of the dimethylphenoxy group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenoxy)butylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12-5-6-14(11-13(12)2)17-10-4-3-7-15-8-9-16/h5-6,11,15-16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHWCVHMSWRFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCNCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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